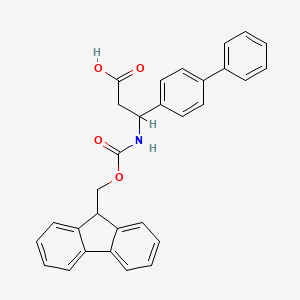

Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid

描述

Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid: is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis due to its stability under acidic conditions and ease of removal under basic conditions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid typically involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF) . The reaction conditions are generally mild, and the product is purified through crystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated solid-phase peptide synthesis (SPPS) techniques, where the amino acid is anchored to a resin and sequentially reacted with Fmoc-protected amino acids . The use of automated synthesizers allows for high-throughput production and consistent quality.

化学反应分析

Types of Reactions: Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid undergoes several types of reactions, including:

Common Reagents and Conditions:

Deprotection: Piperidine in DMF.

Coupling: DCC or HBTU in DMF.

Major Products Formed:

Deprotection: The free amino acid.

Coupling: Peptides with the desired sequence.

科学研究应用

Peptide Synthesis

Overview

Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection of the amino group, facilitating the stepwise assembly of peptides. This method enables the synthesis of complex peptides with high purity and yield.

Key Features of Fmoc Chemistry

- Selective Protection: The Fmoc group protects the amino functionality during coupling reactions.

- Efficiency: The process allows for the removal of reaction by-products after each coupling step, enhancing overall efficiency.

- Versatility: It supports the synthesis of peptides with diverse sequences and structures, including those with significant biological activity .

Drug Development

Role in Pharmaceutical Research

this compound plays a crucial role in designing peptide-based drugs. Its incorporation into peptide sequences can enhance bioactivity and specificity toward target receptors. Research has shown that peptides synthesized with this compound can act as enzyme inhibitors, receptor agonists, or antagonists.

Case Study: Antiproliferative Activity

In a study involving grafted peptides designed to inhibit protein-protein interactions in cancer cells, derivatives of this compound demonstrated significant antiproliferative activity against HER2-positive non-small cell lung cancer (NSCLC) cell lines . The compound's structure contributed to its effectiveness in inhibiting tumor growth by disrupting critical signaling pathways.

Bioconjugation

Importance in Bioconjugation Techniques

This compound is valuable in bioconjugation processes, where biomolecules are attached to surfaces or other molecules. This application is essential for developing targeted drug delivery systems and diagnostic tools. By utilizing this compound, researchers can improve the efficacy and specificity of therapeutic agents.

Research in Neuroscience

Application in Neuroactive Peptides

The unique structural properties of this compound make it beneficial for studying neuroactive peptides. Its derivatives are being investigated for their potential roles in treating neurological disorders. For instance, compounds similar to this amino acid have shown promise in reducing oxidative stress, which is linked to neurodegenerative diseases.

作用机制

The mechanism of action of Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions . Upon deprotection, the free amino group can participate in further reactions to form peptide bonds .

相似化合物的比较

- Fmoc-3-amino-2-benzyl-propionic acid

- Fmoc-3-amino-2-(naphthalen-1-yl)-propionic acid

Uniqueness: Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid is unique due to its biphenyl side chain, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of peptides with unique structural and functional characteristics .

生物活性

Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid is a significant compound in peptide synthesis and biological research due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the presence of a biphenyl group, which enhances its hydrophobic properties. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group during peptide synthesis, allowing for selective reactions.

Biological Activity

The biological activity of this compound has been investigated in various contexts:

- Antiproliferative Effects : Studies have shown that peptidomimetics incorporating this compound exhibit significant antiproliferative activity against cancer cell lines, particularly those overexpressing HER2. For instance, compounds derived from this amino acid can inhibit protein-protein interactions (PPIs) critical for cancer cell signaling pathways .

- Mechanism of Action : The mechanism involves binding to specific protein targets, disrupting their functions. For example, it has been shown to inhibit the phosphorylation of HER2, a key receptor involved in tumor growth and survival .

Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- Peptide Synthesis : The compound is utilized in solid-phase peptide synthesis (SPPS), where it contributes to the formation of stable peptide bonds while maintaining the integrity of the peptide chain during synthesis .

- Self-Assembly Properties : Due to its hydrophobic and aromatic characteristics, Fmoc-modified peptides can self-assemble into nanostructures, which are promising for drug delivery systems and tissue engineering applications .

- Inhibition of Protein Interactions : Research indicates that this compound can effectively inhibit interactions between growth factor receptors, which is crucial for developing targeted cancer therapies .

Data Table: Biological Activity Overview

| Activity Type | Effect | Cell Lines Tested | Concentration Range |

|---|---|---|---|

| Antiproliferative | Inhibition of cell proliferation | SKBR-3 (HER2+) | 0.001 - 100 µM |

| Protein-Protein Interaction | Inhibition of HER2-HER3 interaction | Various cancer cell lines | Lower micromolar range |

| Self-Assembly | Formation of nanostructures | In vitro models | N/A |

Case Studies

- Study on HER2 Inhibition : A study evaluated the effects of peptidomimetics containing this compound on HER2-overexpressing breast cancer cells. Results indicated that these compounds significantly reduced cell viability and inhibited HER2 signaling pathways through PPI disruption .

- Self-Assembly Investigation : Research demonstrated that Fmoc-modified peptides could form stable hydrogels under physiological conditions, suggesting potential applications in drug delivery and regenerative medicine .

常见问题

Basic Questions

Q. How is Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid typically incorporated into solid-phase peptide synthesis (SPPS) protocols?

- Methodological Answer : In SPPS, the compound is coupled after Fmoc deprotection using piperidine (20% in DMF). Activation with HATU (4 eq.) and DIPEA (8 eq.) in DMF is recommended for efficient coupling. Due to potential light sensitivity (common in aromatic derivatives), reactions should be shielded from ambient light. Post-coupling, thorough washing with DMF and DCM ensures removal of unreacted reagents. Crude peptides are cleaved from resin using TFA-based cocktails and purified via reverse-phase HPLC .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer : Purity is assessed via HPLC (C18 column, gradient: 5–95% acetonitrile/water + 0.1% TFA). Structural confirmation employs:

- ESI-MS for molecular weight verification.

- NMR (1H, 13C) to resolve stereochemistry and biphenyl proton environments (e.g., aromatic protons at δ 7.2–7.6 ppm).

- FTIR to confirm Fmoc carbonyl stretches (~1700 cm⁻¹) and carboxylic acid groups .

Advanced Research Questions

Q. How can researchers mitigate racemization of this compound during peptide synthesis?

- Methodological Answer : Racemization is minimized by:

- Using low piperidine concentrations (10–20%) and short deprotection times (2 × 5 min).

- Monitoring enantiomeric purity via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase).

- Employing coupling reagents like Oxyma Pure/DIC, which reduce base-induced racemization .

Q. What strategies optimize the coupling efficiency of this compound in sterically hindered environments?

- Methodological Answer : Steric hindrance from the biphenyl group requires:

- Increased equivalents (4–6 eq.) of the amino acid.

- Extended coupling times (12–24 hours) with HATU or PyAOP as activators.

- Microwave-assisted synthesis (50°C, 30 min) to enhance reaction kinetics .

Q. How can this compound be utilized in the synthesis of heterocyclic scaffolds for drug discovery?

- Methodological Answer : The compound serves as a precursor for dihydroquinazoline-2(1H)-one derivatives:

- Cyclization : Treat with ammonium acetate in ethanol under reflux to form heterocyclic cores.

- Protection : Use Alloc-OSu for temporary amine protection during scaffold diversification.

- Solid-phase synthesis : Anchor to Wang resin for iterative functionalization .

Q. What considerations are necessary when designing enzymatic ligation protocols involving this compound?

- Methodological Answer : Enzymatic incorporation requires:

- Substrate compatibility : Verify enzyme specificity for β-amino acids (e.g., SgcC monooxygenase for β-tyrosine analogs).

- Deprotection post-ligation : Use TCEP/HCl to cleave Fmoc without damaging the peptide backbone.

- Aqueous compatibility : Optimize buffer conditions (pH 7–8, 25°C) to maintain enzyme activity .

属性

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25NO4/c32-29(33)18-28(22-16-14-21(15-17-22)20-8-2-1-3-9-20)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYWNXMITXNNRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373272 | |

| Record name | Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269078-79-7 | |

| Record name | β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino][1,1′-biphenyl]-4-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269078-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。